Compound Description: This compound is a precursor to a phase-I metabolite of AHTN. []
Relevance: This compound shares the core structure of 5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, differing by the bromine and additional methyl substitutions on the naphthalene ring. []
Compound Description: BMS-986104 is a potent S1P1 receptor modulator with promising efficacy in a mouse model of multiple sclerosis (EAE). []
Relevance: This compound contains the 5,6,7,8-tetrahydronaphthalen-2-yl moiety present in (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, further substituted with a hexyl group and linked to a cyclopentylmethanol group. []
Compound Description: This compound serves as a scaffold for developing dopamine D3 receptor agonists. Research explored bioisosteric heterocyclic modifications to this structure, aiming to enhance its D3 receptor selectivity and potency. []
Relevance: This compound shares the 5,6,7,8-tetrahydronaphthalen-2-ol core with (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol. While (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol features an ethan-1-ol substituent at the 1-position of the tetrahydronaphthalene ring, this related compound has a propylamino-[2-(4-phenyl-piperazin-1-yl)ethyl] substituent at the 7-position. []
Compound Description: This compound, along with its analogs, has been investigated for its potential as a dopamine D2/D3 receptor ligand, specifically focusing on D3 selectivity over D2. []
Relevance: This compound, similar to 7-{[2-(4-Phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol, shares the core structure of 5,6,7,8-tetrahydronaphthalenol with (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, and is substituted with a complex amine group on the tetrahydronaphthalene ring. []
Compound Description: This compound is an intermediate in the synthesis of a medication for the treatment of osteoporosis. [, ]
Relevance: This compound features a 5,6,7,8-tetrahydronaphthalen-2-ol core like (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, with additional phenyl and pyrrolidinyl-ethoxyphenyl substituents. [, ]
Compound Description: This series of compounds, including their mono-Mannich bases, was investigated for antimalarial activity. []
Relevance: This compound series features the 5,6,7,8-tetrahydronaphthalen-ol core found in (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol. The compounds in this series bear a bromo or trifluoromethyl-naphthyridinylamino substituent at the 4-position. []
Compound Description: This compound exists in both cis and trans isomers and its crystal structure has been studied. []
Relevance: This compound shares the 1,2,3,4-tetrahydronaphthalen-1-yl)ethanone core structure with (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, with the difference in the position of the double bond in the tetrahydronaphthalene ring and additional methyl substitutions. []
Compound Description: This compound acts as a 5-HT1A receptor agonist and has been used to study the effects of citalopram on stress responses in rats. []
Relevance: While sharing the tetrahydronaphthalene core with (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, this compound differs by having a dipropylamino group at the 7-position and a hydroxyl group at the 1-position of the tetrahydronaphthalene ring. []
Compound Description: T-588 is a cognitive enhancer currently under investigation as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Studies suggest it may protect against neuronal damage caused by various factors, including serum deprivation and amyloid-beta protein. [, , , ]
Relevance: While structurally distinct from (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, T-588 shares a similar research context as it also targets neurodegenerative diseases. Notably, both compounds possess a chiral center and contain an ethan-1-ol moiety, suggesting potential shared pharmacophoric features. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.